molecular formula C20H16N2O5 B12286930 5-Hydroxyindole-4,6,7-d3-3-acetic--d2 Acid

5-Hydroxyindole-4,6,7-d3-3-acetic--d2 Acid

Cat. No.: B12286930
M. Wt: 364.4 g/mol
InChI Key: ZMAVMLVMRHBJPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid typically involves the labeling of the precursor molecule with deuterium isotopes. This process replaces the hydrogen atoms in the molecule with deuterium atoms, allowing researchers to track the fate of the molecule in biological systems using mass spectrometry techniques .

Industrial Production Methods: Industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the precise incorporation of deuterium atoms. The compound is often produced in solution form, such as a 100 μg/mL solution in methanol, and is stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways of serotonin and its metabolites .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the accuracy and reproducibility of the results .

Major Products: The major products formed from these reactions include various metabolites of serotonin, which are crucial for understanding the role of serotonin in different physiological processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other deuterated analogs of serotonin metabolites, such as 5-Hydroxyindole-2,4,6,7-d4-3-acetic-2,2-d2 Acid (5-HIAA-D6) .

Uniqueness: The uniqueness of 5-Hydroxyindole-4,6,7-d3-3-acetic–d2 Acid lies in its specific deuterium labeling, which allows for precise tracking and measurement of the compound in biological samples. This makes it an invaluable tool for studying serotonin metabolism and its effects on various physiological processes .

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-[5-[2-(5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)

InChI Key

ZMAVMLVMRHBJPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O

Origin of Product

United States

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